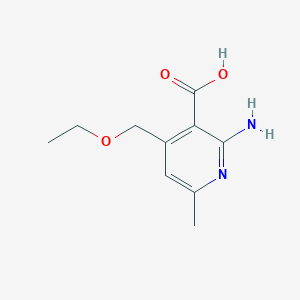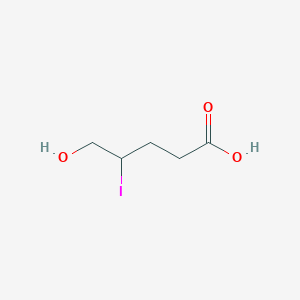
5-Hydroxy-4-iodopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-4-iodopentanoic acid is an organic compound with the molecular formula C5H9IO3 It is a derivative of pentanoic acid, featuring both a hydroxy group at the 5th position and an iodine atom at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-iodopentanoic acid typically involves the iodination of 5-hydroxypentanoic acid. One common method is the reaction of 5-hydroxypentanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions. The reaction proceeds as follows: [ \text{C5H10O3} + I_2 + H_2O_2 \rightarrow \text{C5H9IO3} + H_2O ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-4-iodopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: 5-Oxo-4-iodopentanoic acid.
Reduction: 5-Hydroxy-4-pentanoic acid.
Substitution: 5-Hydroxy-4-substituted-pentanoic acid derivatives.
Applications De Recherche Scientifique
5-Hydroxy-4-iodopentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of iodinated compounds for radiographic imaging.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 5-Hydroxy-4-iodopentanoic acid exerts its effects depends on its specific application. For instance, in radiographic imaging, the iodine atom enhances the compound’s ability to absorb X-rays, providing clear contrast in imaging studies. The hydroxy group may also play a role in the compound’s solubility and reactivity, influencing its interaction with biological molecules and pathways.
Comparaison Avec Des Composés Similaires
5-Hydroxy-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of iodine.
5-Hydroxy-4-bromopentanoic acid: Similar structure but with a bromine atom instead of iodine.
5-Hydroxy-4-fluoropentanoic acid: Similar structure but with a fluorine atom instead of iodine.
Comparison: 5-Hydroxy-4-iodopentanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher atomic number make it particularly useful in applications requiring high-density contrast, such as radiographic imaging. Additionally, the reactivity of the iodine atom in substitution reactions can differ significantly from that of chlorine, bromine, or fluorine, offering unique synthetic opportunities.
Propriétés
Numéro CAS |
653569-79-0 |
|---|---|
Formule moléculaire |
C5H9IO3 |
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
5-hydroxy-4-iodopentanoic acid |
InChI |
InChI=1S/C5H9IO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3H2,(H,8,9) |
Clé InChI |
VXOLTZGMXNAWCT-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


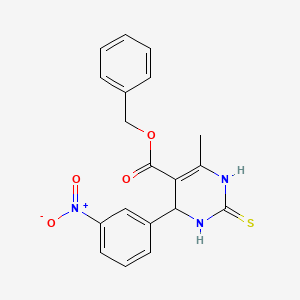
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
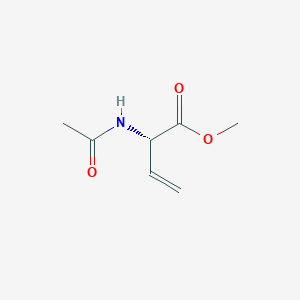
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
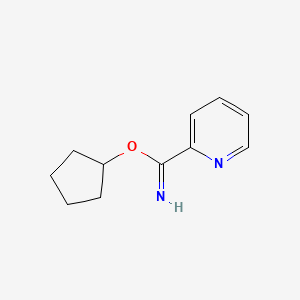
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
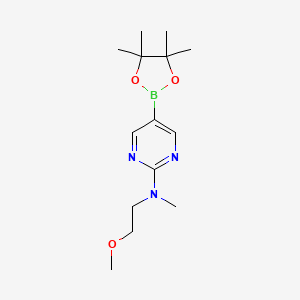
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
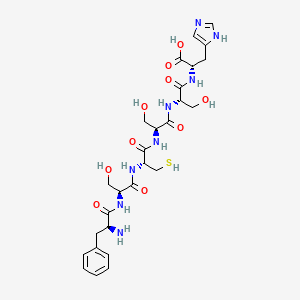

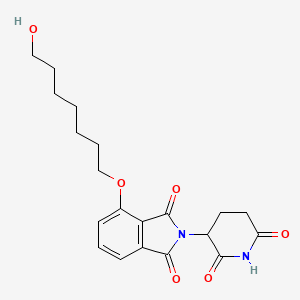
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
